

3-Methyl-3-pyrazolin-5-one chemical structure and synthesis

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Compound of Interest

Compound Name: 3-Methyl-3-pyrazolin-5-one

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An In-depth Technical Guide to **3-Methyl-3-pyrazolin-5-one**: Chemical Structure and Synthesis

Introduction

3-Methyl-3-pyrazolin-5-one, also known as 5-methyl-1,2-dihydropyrazol-3-one, is a heterocyclic organic compound with the chemical formula $C_4H_6N_2O$ ^[1]. It serves as a crucial intermediate in the synthesis of various pharmaceuticals, dyes, and agrochemicals^{[2][3][4]}. This technical guide provides a detailed overview of its chemical structure, including its tautomeric forms, and a comprehensive look at its synthesis via the Knorr pyrazole synthesis, complete with experimental protocols and quantitative data.

Chemical Structure and Tautomerism

The structure of **3-methyl-3-pyrazolin-5-one** is characterized by a five-membered ring containing two adjacent nitrogen atoms and a carbonyl group. A key feature of pyrazolones is their existence in different tautomeric forms due to keto-enol, lactam-lactim, and imine-enamine tautomerism^[5]. The primary tautomers for **3-methyl-3-pyrazolin-5-one** are the keto form (**3-methyl-3-pyrazolin-5-one**) and the enol form (3-methyl-1H-pyrazol-5-ol). While often drawn in the keto form, the enol tautomer is generally the more stable and major structural form observed^[6]. The equilibrium between these forms can be influenced by factors such as the solvent and substituents^{[5][7][8]}.

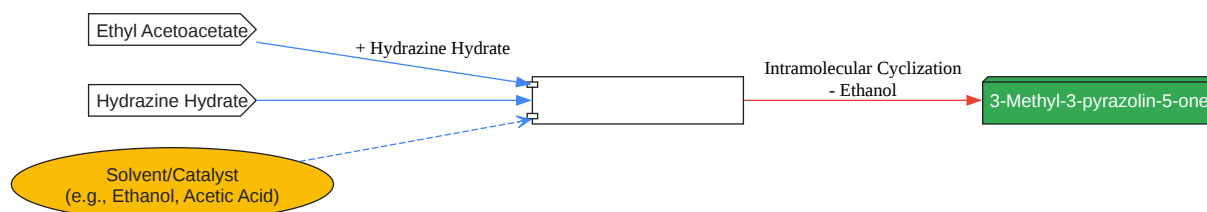
Figure 1: Tautomeric Forms of **3-Methyl-3-pyrazolin-5-one**

Caption: Tautomeric equilibrium between the keto and enol forms.

Synthesis of 3-Methyl-3-pyrazolin-5-one

The most common and efficient method for synthesizing **3-methyl-3-pyrazolin-5-one** is the Knorr pyrazole synthesis[6][9][10][11]. This reaction involves the condensation of a 1,3-dicarbonyl compound, specifically ethyl acetoacetate, with hydrazine or its derivatives[9][10][11]. The reaction is typically carried out in a suitable solvent and may be catalyzed by an acid.

The general synthesis pathway is illustrated below:



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Caption: General synthesis pathway of **3-Methyl-3-pyrazolin-5-one**.

Quantitative Data

The following table summarizes key quantitative data for **3-methyl-3-pyrazolin-5-one** and its synthesis.

Parameter	Value	Reference
Molecular Formula	C ₄ H ₆ N ₂ O	[1]
Molecular Weight	98.10 g/mol	[1]
Appearance	White to off-white or light yellow crystalline powder	[2]
Melting Point	217.0-223.0 °C	
Reaction Yield	≥85%	[12]
Purity	≥99.5%	[12]
CAS Number	108-26-9	

Experimental Protocols

Below are detailed methodologies for the synthesis of **3-methyl-3-pyrazolin-5-one** based on literature procedures.

Protocol 1: Synthesis in Ethanol

This protocol is adapted from a study on the optimization of the synthesis process[12][13][14].

- Materials:
 - Ethyl acetoacetate
 - Hydrazine hydrate
 - Absolute ethanol (solvent)
- Procedure:
 - In a round-bottom flask equipped with a reflux condenser, dissolve ethyl acetoacetate in absolute ethanol.
 - Add hydrazine hydrate to the solution. The optimal molar ratio of ethyl acetoacetate to hydrazine hydrate is 1:1.2[12].

- Heat the reaction mixture to 80°C and maintain this temperature for 3 hours with constant stirring[12].
- Monitor the reaction progress using thin-layer chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature to allow the product to crystallize.
- Filter the resulting solid product using a Buchner funnel.
- Wash the collected product with a small amount of cold ethanol to remove any unreacted starting materials.
- Dry the purified product in a vacuum oven.

Protocol 2: Acid-Catalyzed Synthesis

This protocol incorporates an acid catalyst to facilitate the reaction, which is a common variation of the Knorr synthesis[6][10].

- Materials:
 - Ethyl acetoacetate
 - Hydrazine hydrate
 - 1-Propanol (solvent)
 - Glacial acetic acid (catalyst)
- Procedure:
 - Combine ethyl acetoacetate and hydrazine hydrate in a suitable reaction vessel, such as a scintillation vial[6].
 - Add 1-propanol as the solvent, followed by a few drops of glacial acetic acid to catalyze the reaction[6].

- Heat the mixture to approximately 100°C on a hot plate with stirring for 1 hour[6].
- After 1 hour, check for the consumption of the starting material (ethyl acetoacetate) using TLC[6].
- Once the starting material is consumed, add water to the hot reaction mixture while stirring to precipitate the product[6].
- Allow the mixture to cool slowly to room temperature with continuous stirring to complete the crystallization[6].
- Collect the solid product by filtration through a Buchner funnel.
- Rinse the product with a small amount of water and allow it to air dry[6].

Conclusion

3-Methyl-3-pyrazolin-5-one is a valuable chemical intermediate with a well-established and efficient synthesis route. The Knorr pyrazole synthesis, through the condensation of ethyl acetoacetate and hydrazine hydrate, provides high yields and purity. Understanding its tautomeric nature is crucial for its application in further chemical synthesis and drug development. The provided protocols offer reliable methods for its preparation in a laboratory setting.

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References

- 1. 3-Methyl-3-pyrazolin-5-one | C₄H₆N₂O | CID 319771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. nbino.com [nbino.com]
- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]
- 6. chemhelpasap.com [chemhelpasap.com]
- 7. Tautomerism of 1-(2',4'-dinitrophenyl)-3-methyl-2-pyrazolin-5-one: theoretical calculations, solid and solution NMR studies and X-ray crystallography - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. ias.ac.in [ias.ac.in]
- 9. jk-sci.com [jk-sci.com]
- 10. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 11. name-reaction.com [name-reaction.com]
- 12. Study on Synthesis of 3-Methyl-5-pyrazolone | Semantic Scholar [semanticscholar.org]
- 13. Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives [jmchemsci.com]
- 14. researchgate.net [researchgate.net]
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